molecular formula C19H18N2O2 B1613888 4'-Cyano-2-morpholinomethyl benzophenone CAS No. 898750-11-3

4'-Cyano-2-morpholinomethyl benzophenone

Cat. No.: B1613888
CAS No.: 898750-11-3
M. Wt: 306.4 g/mol
InChI Key: NADLHSDWIZMPLS-UHFFFAOYSA-N
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Description

4'-Cyano-2-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by a cyano (-CN) group at the 4' position of the benzophenone core and a morpholinomethyl substituent at the 2-position. Benzophenones are widely studied for their diverse applications, including use as photoinitiators in polymer chemistry , bioactive molecules in drug discovery , and components in food aroma profiles . The morpholinomethyl substituent, derived from morpholine (a six-membered amine-containing ring), may improve solubility and influence intermolecular interactions, such as hydrogen bonding, which are critical in crystallization and supramolecular assembly .

Properties

IUPAC Name

4-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15-5-7-16(8-6-15)19(22)18-4-2-1-3-17(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLHSDWIZMPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643528
Record name 4-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-11-3
Record name 4-[2-(4-Morpholinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-2-morpholinomethylbenzophenone typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions. The general steps include:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

    Transmetalation: The nucleophilic organic group is transferred from boron to palladium.

    Reductive Elimination: The final product is formed through reductive elimination.

Industrial Production Methods

Industrial production methods for 4’-Cyano-2-morpholinomethylbenzophenone often involve large-scale Suzuki–Miyaura coupling reactions using organoboron reagents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-2-morpholinomethylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

4'-Cyano-2-morpholinomethyl benzophenone serves as a versatile reagent in organic synthesis. It is utilized in various chemical reactions, including:

  • Synthesis of New Compounds : As a building block for synthesizing other organic compounds.
  • Photochemical Studies : It can act as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate reactive species.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies demonstrate that it has significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential for developing new antimicrobial agents.
  • Anticancer Potential : In silico studies suggest that it may inhibit presenilin proteins, which are implicated in Alzheimer's disease. Molecular docking simulations revealed favorable binding interactions with these proteins, highlighting its potential therapeutic applications in neurodegenerative diseases.

Medicine

The compound is under investigation for its therapeutic properties:

  • Drug Development : Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating infections and possibly neurodegenerative conditions.

Industry

In industrial applications, this compound is used in:

  • Manufacturing Processes : It is involved in the production of various materials and products due to its reactivity and ability to act as a catalyst or reagent.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings revealed potent activity against both Gram-positive and Gram-negative bacteria, supporting its use as a basis for new antimicrobial formulations.

Case Study 2: In Silico Analysis

Molecular docking simulations were conducted to assess the binding affinity of the compound to presenilin proteins. Results indicated that it could serve as a lead compound for developing anti-Alzheimer's drugs due to its interaction profile with target proteins.

Mechanism of Action

The mechanism of action of 4’-Cyano-2-morpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Substituents Applications Key Properties
4'-Cyano-2-morpholinomethyl benzophenone 4'-CN, 2-(morpholinomethyl) Photoinitiators, pharmaceutical intermediates High solubility, UV stability, potential H-bond donor/acceptor
Selagibenzophenone B Hydroxyl (-OH) groups at specific positions Anticancer agents (natural product) Bioactivity against cancer cell lines, polar functional groups
Benzophenone (unsubstituted) No substituents Polymer crosslinking, aroma compounds Volatile, strong UV absorption, limited solubility
2-Pentadecanone Long aliphatic chain Food aroma (sourdough) Lipophilic, low reactivity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound enhances photostability compared to hydroxylated analogs like selagibenzophenone B, which may degrade under UV light due to phenolic oxidation .
  • Solubility: The morpholinomethyl group improves aqueous solubility relative to unsubstituted benzophenone or aliphatic derivatives like 2-pentadecanone, making it more suitable for pharmaceutical formulations .
Hydrogen Bonding and Crystallization Behavior

Benzophenone derivatives often exhibit distinct hydrogen-bonding patterns that influence their crystallinity. The morpholinomethyl group in this compound can act as both a hydrogen-bond donor (via N-H) and acceptor (via oxygen in morpholine), enabling complex supramolecular networks. This contrasts with unsubstituted benzophenone, which relies on weaker van der Waals interactions for crystal packing .

Biological Activity

4'-Cyano-2-morpholinomethyl benzophenone is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of benzophenone derivatives, characterized by a phenolic structure with a carbonyl group. Its unique structure allows it to interact with various biological molecules, influencing their activity.

The mechanism of action for this compound involves binding to specific proteins and enzymes, which can lead to alterations in their activity. This interaction may affect various biological pathways, including those related to cell signaling and metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which could be useful in drug development for diseases where these enzymes play a critical role .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of several benzophenone derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential :
    • In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death .
  • Enzyme Interaction Studies :
    • Molecular docking simulations revealed that the compound can bind effectively to specific enzyme targets associated with cancer and neurodegenerative diseases. This binding was correlated with a decrease in enzymatic activity, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, Apoptosis induction
4'-Cyano-2-thiomorpholinomethyl benzophenoneAntitumorSimilar enzyme interactions but with different efficacy profiles
4'-Cyano-2-piperidinomethyl benzophenoneModerate antimicrobialDifferent binding affinities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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